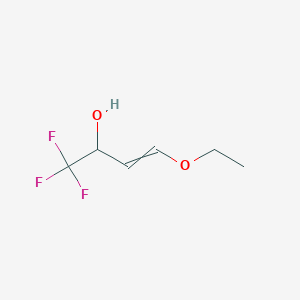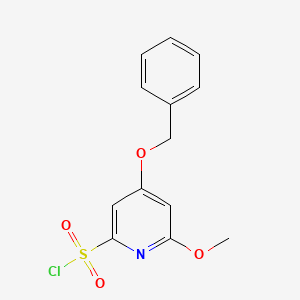
4-(Benzyloxy)-6-methoxypyridine-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzyloxy)-6-methoxypyridine-2-sulfonyl chloride is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a benzyloxy group at the 4-position, a methoxy group at the 6-position, and a sulfonyl chloride group at the 2-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-6-methoxypyridine-2-sulfonyl chloride typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Introduction of the Sulfonyl Chloride Group: The sulfonyl chloride group can be introduced by reacting the corresponding sulfonic acid with thionyl chloride or chlorosulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form the corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfonamide or thiol.
Substitution: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles to form sulfonamides, sulfonates, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Sulfonamide, thiol derivatives.
Substitution: Sulfonamide, sulfonate derivatives.
Aplicaciones Científicas De Investigación
4-(Benzyloxy)-6-methoxypyridine-2-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-(Benzyloxy)-6-methoxypyridine-2-sulfonyl chloride depends on its specific application. In general, the sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and enzymes. This can lead to the inhibition of enzyme activity or the modification of protein function. The benzyloxy and methoxy groups may also contribute to the compound’s overall reactivity and binding affinity.
Comparación Con Compuestos Similares
4-(Benzyloxy)pyridine-2-sulfonyl chloride: Lacks the methoxy group at the 6-position.
6-Methoxypyridine-2-sulfonyl chloride: Lacks the benzyloxy group at the 4-position.
4-(Benzyloxy)-6-methoxypyridine: Lacks the sulfonyl chloride group at the 2-position.
Uniqueness: 4-(Benzyloxy)-6-methoxypyridine-2-sulfonyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both the benzyloxy and methoxy groups enhances its solubility and binding properties, while the sulfonyl chloride group provides a reactive site for further chemical modifications.
Propiedades
Número CAS |
1393572-89-8 |
|---|---|
Fórmula molecular |
C13H12ClNO4S |
Peso molecular |
313.76 g/mol |
Nombre IUPAC |
6-methoxy-4-phenylmethoxypyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C13H12ClNO4S/c1-18-12-7-11(8-13(15-12)20(14,16)17)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Clave InChI |
OBBNNNNVGVPXAA-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=CC(=C1)OCC2=CC=CC=C2)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


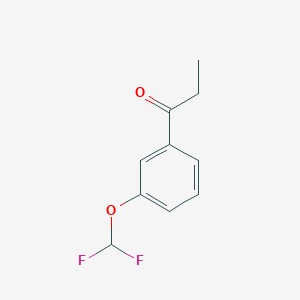
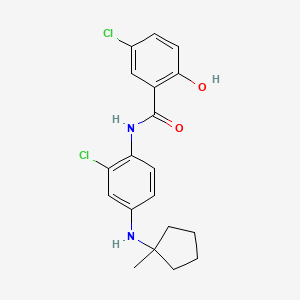
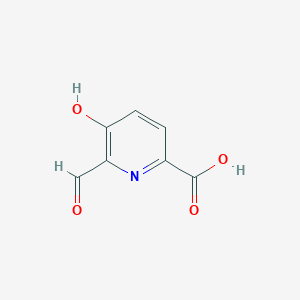
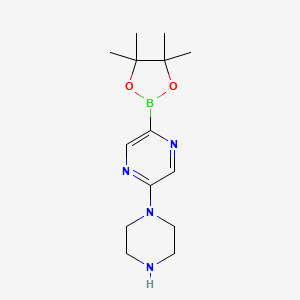
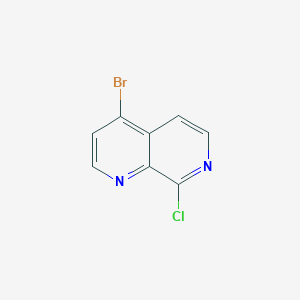
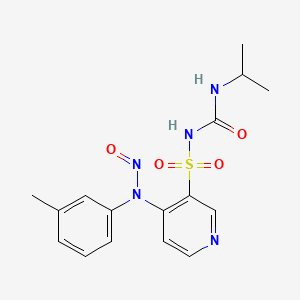
![[4-Nitro-6-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14854275.png)


![6-Methoxy-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B14854296.png)

![(1R,2S)-2-[4-[(3R,3aS,6R,6aS)-6-[4-[(1R,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol](/img/structure/B14854304.png)
